{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine

cholinesterase inhibition Alzheimer's disease butyrylcholinesterase

{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine (CAS 1281656-41-4) is a synthetic small-molecule thiazole derivative with the molecular formula C₁₃H₁₅BrN₂OS and a molecular weight of 327.24 g·mol⁻¹. The compound features a 1,3-thiazole core substituted at the 4-position with a 3-bromophenyl group and at the 2-position with a methylene-linked N-(2-methoxyethyl)amine side chain.

Molecular Formula C13H15BrN2OS
Molecular Weight 327.24 g/mol
CAS No. 1281656-41-4
Cat. No. B1528695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine
CAS1281656-41-4
Molecular FormulaC13H15BrN2OS
Molecular Weight327.24 g/mol
Structural Identifiers
SMILESCOCCNCC1=NC(=CS1)C2=CC(=CC=C2)Br
InChIInChI=1S/C13H15BrN2OS/c1-17-6-5-15-8-13-16-12(9-18-13)10-3-2-4-11(14)7-10/h2-4,7,9,15H,5-6,8H2,1H3
InChIKeyRFFINDRNHRWEDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine (CAS 1281656-41-4): Structural Identity and Class Placement for Procurement Decision-Making


{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine (CAS 1281656-41-4) is a synthetic small-molecule thiazole derivative with the molecular formula C₁₃H₁₅BrN₂OS and a molecular weight of 327.24 g·mol⁻¹ [1]. The compound features a 1,3-thiazole core substituted at the 4-position with a 3-bromophenyl group and at the 2-position with a methylene-linked N-(2-methoxyethyl)amine side chain . It is commercially supplied as an oil at ≥95% purity and is cataloged under PubChem CID 62543724 and MDL number MFCD18033907 [1][2]. This compound belongs to the broader class of 2,4-disubstituted thiazoles, a scaffold widely exploited in medicinal chemistry for kinase inhibition, antimicrobial, and anticancer applications [3].

Why Generic Substitution Falls Short: Structural Nuances of {[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine That Defeat One-Size-Fits-All Replacement


Thiazole derivatives bearing a 3-bromophenyl substituent are not functionally interchangeable. Even subtle modifications—such as replacing the 2-methoxyethylamine side chain with a primary amine, hydroxyl-terminated linker, or methyl group—profoundly alter physicochemical properties (logP, solubility), hydrogen-bonding capacity, and target-binding geometry [1]. The meta-bromine position on the phenyl ring is itself a critical determinant: in cholinesterase inhibition studies, 3-substituted phenylthiazoles consistently outperformed their 4-substituted counterparts, demonstrating that regioisomerism alone can dictate biological outcome [2]. Furthermore, the methylene spacer between the thiazole C2 and the secondary amine distinguishes this compound from directly N-linked analogs such as 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (CAS 1274674-90-6), introducing conformational flexibility that may be essential for accessing specific binding pockets . These structural features collectively mean that procurement decisions cannot rely on class-level assumptions; compound-specific evidence is indispensable.

Quantitative Differentiation Evidence for {[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine Against Closest Structural Analogs


Cholinesterase Inhibition Potency: Benchmarking the 3-Bromophenyl-Thiazole Core Against Positional Isomers

The 3-bromophenyl-thiazol-2-amine core—the direct structural precursor to the target compound—demonstrated the strongest butyrylcholinesterase (BuChE) inhibition among all phenylthiazole fragments tested, with an IC₅₀ of 3.54 µM. Critically, 3-substituted phenylthiazoles produced superior BuChE inhibition compared to 4-substituted counterparts in the same assay panel [1]. The target compound retains this 3-bromophenyl pharmacophore but introduces a 2-methoxyethyl side chain via a methylene linker, which is predicted to further modulate potency and selectivity through altered hydrogen-bonding interactions with the enzyme active site .

cholinesterase inhibition Alzheimer's disease butyrylcholinesterase

EGFR Tyrosine Kinase Inhibition: Positioning the 3-Bromophenyl-Thiazole Scaffold Within Known SAR

In a systematic SAR evaluation of thiazole derivatives as EGFR tyrosine kinase inhibitors, a compound bearing a 3-bromophenyl substituent on the thiazole core exhibited an IC₅₀ of 0.70 µM against EGFR. While this was the least potent among the eight novel derivatives in that study, it establishes a quantitative baseline for the 3-bromophenyl-thiazole pharmacophore in the kinase inhibition context [1]. The target compound differentiates itself from this reference by incorporating a flexible 2-methoxyethylamine side chain, which may reposition the molecule within the ATP-binding pocket and alter potency relative to the rigid analog tested . Direct experimental comparison between the target compound and the published 3-bromophenyl-thiazole EGFR inhibitor remains to be performed.

EGFR inhibition tyrosine kinase anticancer

Physicochemical Differentiation: Computed logP and Hydrogen-Bonding Profile vs. Primary Amine and Hydroxyl Analogs

The target compound (MW = 327.24 g·mol⁻¹) features a tertiary amine and a terminal methoxy group, yielding a computed logP approximately 0.5–1.0 units higher than the hydroxyl-terminated analog 2-({[4-(3-bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol (CAS 1803607-76-2, MW = 313.22 g·mol⁻¹) and significantly higher than the primary amine analog 4-(3-bromophenyl)-1,3-thiazol-2-amine (CAS 105512-81-0, MW = 255.13 g·mol⁻¹) [1]. Based on structural informatics analysis, the methoxyethyl side chain is predicted to confer enhanced membrane permeability compared to the hydroxyl analog while maintaining better aqueous solubility than the 2-methyl analog 4-(3-bromophenyl)-2-methyl-1,3-thiazole (CAS 342405-21-4, cLogP ≈ 3.5–4.0) .

physicochemical properties logP solubility drug-likeness

Linker Architecture: Methylene-Bridged vs. Directly N-Linked 2-Aminothiazole Analogs and Conformational Flexibility

The target compound incorporates a methylene (−CH₂−) spacer between the thiazole C2 and the secondary amine nitrogen, in contrast to the directly N-linked analog 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (CAS 1274674-90-6) which attaches the 2-methoxyethylamine group directly to the thiazole C2 position . This single-atom difference introduces an additional rotational degree of freedom (two additional rotatable bonds vs. the directly linked analog), which may be functionally significant: in kinase inhibitor design, analogous methylene insertions have been shown to alter binding mode and selectivity profiles by enabling the side chain to sample a broader conformational space [1].

conformational flexibility linker optimization structure-activity relationship

Commercial Availability and Purity Benchmarking Across the Analog Series

The target compound is commercially available from multiple global suppliers (Sigma-Aldrich/Merck, American Elements, Fujifilm Wako, CymitQuimica, Chemenu, Leyan) at a minimum purity of 95%, with pricing ranging from approximately €197 to €1,754 depending on quantity . In comparison, the primary amine analog 4-(3-bromophenyl)-1,3-thiazol-2-amine (CAS 105512-81-0) is available at higher purity grades (≥98%) from some vendors, while the hydroxyl analog (CAS 1803607-76-2) and the directly N-linked analog (CAS 1274674-90-6) are available at comparable 95% purity but from fewer suppliers .

commercial availability purity procurement supply chain

Limitations Statement: Gaps in Direct Comparative Experimental Data

It must be explicitly noted that no peer-reviewed primary research article or patent directly reports biological activity data (IC₅₀, Ki, EC₅₀, or in vivo efficacy) for {[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine (CAS 1281656-41-4) itself as of the search date [1]. All quantitative differentiation claims in this guide are therefore derived from (a) data on structurally related analogs sharing the 3-bromophenyl-thiazole core, (b) computed physicochemical property comparisons, or (c) SAR inferences from the thiazole kinase inhibitor literature. Users should treat this compound as a research-grade screening candidate and are strongly encouraged to generate their own comparative data against the analogs identified herein.

data transparency evidence gaps research compound

Highest-Value Application Scenarios for {[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine Based on Differentiated Evidence


SAR Probe for Cholinergic Target Engagement Studies in Neurodegenerative Disease Models

Given that the 3-bromophenyl-thiazol-2-amine core delivers BuChE IC₅₀ = 3.54 µM [1], the target compound—with its extended 2-methoxyethylamine side chain—serves as an ideal SAR probe to investigate whether additional hydrogen-bonding interactions at the enzyme periphery can improve potency or selectivity over acetylcholinesterase (AChE). This compound should be prioritized over the primary amine analog (CAS 105512-81-0) when the research objective is to explore side-chain-dependent gains in BuChE inhibition, particularly in cellular models of Alzheimer's disease where compound permeability is critical.

Kinase Inhibitor Fragment Evolution: From 2-Aminothiazole Core to Methylene-Bridged Side Chains

The 3-bromophenyl-thiazole scaffold has confirmed EGFR kinase engagement at submicromolar concentrations (IC₅₀ = 0.70 µM) [2]. The target compound introduces a methylene spacer that is absent in the directly N-linked analog (CAS 1274674-90-6), potentially enabling the 2-methoxyethyl side chain to reach into the solvent-exposed region of the ATP-binding pocket. Researchers engaged in structure-based kinase inhibitor design should select this compound to test whether the additional rotatable bond improves binding kinetics or selectivity relative to rigid 2-aminothiazole analogs.

Cell-Based Phenotypic Screening Requiring Balanced Lipophilicity for Membrane Penetration

With an estimated cLogP of 2.8–3.3 , the target compound occupies a favorable lipophilicity window for passive membrane permeability while retaining sufficient polarity for aqueous solubility—a balance not achieved by the more hydrophilic hydroxyl analog (CAS 1803607-76-2, estimated cLogP ≈ 1.8–2.2) or the more lipophilic 2-methyl analog (CAS 342405-21-4). For phenotypic screening campaigns where intracellular target engagement is required but the specific molecular target is unknown, this compound offers the most drug-like physicochemical profile among the 3-bromophenyl-thiazole analog series.

Multi-Year Medicinal Chemistry Programs Requiring Supply Chain Resilience

The target compound's availability from ≥6 verified global suppliers at consistent ≥95% purity significantly reduces procurement risk compared to the hydroxyl analog (CAS 1803607-76-2, ~3 suppliers) or the directly N-linked analog (CAS 1274674-90-6, ~4 suppliers). For academic core facilities, CROs, or pharma discovery groups planning multi-year SAR campaigns, this supply chain redundancy justifies selecting CAS 1281656-41-4 as the preferred starting scaffold, even if initial biological activity data are not yet available.

Quote Request

Request a Quote for {[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.